DC-U4106
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H27N5O5 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
8-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-5,7-dihydroxy-2-[4-(4-pyridin-2-ylpiperazin-1-yl)phenyl]chromen-4-one |
InChI |
InChI=1S/C29H27N5O5/c1-17-27(18(2)32-31-17)39-28-23(37)15-21(35)26-22(36)16-24(38-29(26)28)19-6-8-20(9-7-19)33-11-13-34(14-12-33)25-5-3-4-10-30-25/h3-10,15-16,35,37H,11-14H2,1-2H3,(H,31,32) |
InChI Key |
VNWOJNLRTJFWRQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of DC-U4106 in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the core mechanism of action of DC-U4106, a novel small-molecule inhibitor, in the context of breast cancer. The document provides a comprehensive overview of its molecular target, downstream signaling effects, and cellular consequences, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated pathways.
Core Mechanism: Targeting the Ubiquitin-Proteasome System
This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme.[1][2][3] In breast cancer, particularly estrogen receptor-positive (ERα+) subtypes, USP8 plays a crucial role in stabilizing ERα by removing ubiquitin chains, thereby preventing its degradation by the proteasome.[2][4][5] By inhibiting USP8, this compound facilitates the ubiquitination and subsequent proteasomal degradation of ERα.[1][2][3] This targeted degradation of a key driver of tumor growth forms the central pillar of this compound's anti-cancer activity.[2][4]
This compound exhibits a strong binding affinity for USP8 with a dissociation constant (Kd) of 4.7 μM and an IC50 value of 1.2 μM.[1][6] Importantly, it demonstrates selectivity over other ubiquitin-specific proteases, such as USP2 and USP7, with an IC50 of 58.4 μM for USP2 and no significant activity against USP7.[1][6]
Quantitative Data Summary
| Parameter | Target | Value | Reference |
| Kd | USP8 | 4.7 μM | [1][6] |
| IC50 | USP8 | 1.2 μM | [1][6] |
| IC50 | USP2 | 58.4 μM | [1][6] |
| Activity | USP7 | No Activity | [1][6] |
Downstream Signaling Consequences
The inhibition of USP8 and subsequent degradation of ERα by this compound triggers a cascade of downstream effects that collectively inhibit breast cancer cell proliferation and survival.
The primary consequence of this compound treatment in ERα+ breast cancer cells is the downregulation of ERα protein levels.[1][2][3] This leads to a reduction in the transcription of ERα target genes, including the progesterone (B1679170) receptor (PR), as evidenced by decreased mRNA levels of both ERα and PR following treatment with this compound (0-7 μM for 24 hours).[1][6]
This compound has been shown to regulate proteins associated with the Receptor Tyrosine Kinase (RTK) pathway.[1][6] Treatment with this compound (0-5 μM for 24 hours) resulted in the reduced expression of key RTKs, including EGFR, ErbB2 (HER2), and ErbB3.[1][6] This suggests a broader impact of USP8 inhibition on critical growth factor signaling pathways that are often dysregulated in breast cancer.
Figure 1. this compound Mechanism on ERα and RTK Signaling.
Cellular Effects of this compound
The molecular changes induced by this compound manifest in significant anti-proliferative and pro-apoptotic effects on breast cancer cells.
This compound inhibits the growth of breast cancer cells in a dose-dependent manner.[1][6] This inhibition is, at least in part, due to the induction of cell cycle arrest. Studies have shown that depletion of USP8, the target of this compound, leads to a G0/G1 phase arrest in breast cancer cells.[5]
Treatment with this compound (0-5 μM for 12 hours) has been demonstrated to induce apoptosis in breast cancer cells.[1][6] The proportion of apoptotic cells increases with higher concentrations of the compound.[1][6]
Figure 2. Cellular Consequences of this compound Treatment.
In Vivo Efficacy
Preclinical studies using a xenograft tumor model in BALB/c nude mice have demonstrated the in vivo efficacy of this compound. Intraperitoneal injections of this compound (5 mg/kg or 20 mg/kg, every 2 days for 14 days) significantly inhibited tumor growth, particularly at the 20 mg/kg dose, with minimal toxicity and no significant effects on body weight or organ morphology.[1][6]
In Vivo Study Summary
| Parameter | Details |
| Model | BALB/c nude mice with xenograft tumors |
| Dosing | 5 mg/kg or 20 mg/kg, intraperitoneal injection |
| Frequency | Every 2 days for 14 days |
| Outcome | Significant tumor growth inhibition at 20 mg/kg |
| Toxicity | Minimal, no significant effect on body weight or organ morphology |
Detailed Experimental Protocols
The following are generalized protocols based on standard methodologies for the key experiments cited.
-
Cell Lysis: Breast cancer cells are treated with varying concentrations of this compound for specified durations. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies against USP8, ERα, PR, EGFR, ErbB2, ErbB3, and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Antibody Incubation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads and then incubated with an antibody against ERα or USP8 overnight at 4°C.
-
Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed extensively, and the bound proteins are eluted with SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting as described above, probing for the co-precipitated protein (USP8 or ERα).
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Reagent Incubation: MTT or CCK-8 reagent is added to each well and incubated according to the manufacturer's instructions.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control.
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested by trypsinization, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, then stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is determined.
Conclusion
This compound represents a promising therapeutic candidate for ERα-positive breast cancer. Its primary mechanism of action involves the selective inhibition of USP8, leading to the proteasomal degradation of ERα. This, in turn, disrupts ERα signaling, downregulates key RTKs, and ultimately results in cell cycle arrest and apoptosis. The in vivo efficacy and minimal toxicity further underscore its potential for clinical development. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic utility of targeting the USP8-ERα axis in breast cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel series of USP8 inhibitors were discovered by the team of Zhiyu Li and Jinlei Bian and the relevant research was published on J Med Chem [yxy.cpu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
The Ubiquitin Pathway and DC-U4106: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the ubiquitin-proteasome system, a critical cellular pathway, and explores the targeted inhibitory action of the novel small molecule, DC-U4106. This document details the molecular mechanisms of ubiquitination, the therapeutic potential of its modulation, and the specific effects of this compound on this pathway, supported by quantitative data and detailed experimental protocols.
The Ubiquitin-Proteasome System: A Master Regulator of Cellular Processes
The ubiquitin-proteasome pathway is a fundamental process in eukaryotic cells responsible for the degradation of a vast array of proteins, thereby controlling their abundance and activity.[1][2] This intricate system plays a pivotal role in virtually all cellular functions, including signal transduction, cell cycle progression, DNA repair, and apoptosis.[3] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.
The process of tagging a protein for degradation, known as ubiquitination, involves a sequential enzymatic cascade:
-
E1 Ubiquitin-Activating Enzyme: This enzyme activates the small regulatory protein, ubiquitin, in an ATP-dependent manner.[3]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to an E2 enzyme.
-
E3 Ubiquitin Ligase: An E3 ligase recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[1] The high specificity of the hundreds of E3 ligases allows for precise control over protein degradation.
The attachment of a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination) can have different signaling outcomes.[3] Chains linked via lysine 48 (K48) of ubiquitin are the canonical signal for proteasomal degradation by the 26S proteasome.
Conversely, the process can be reversed by deubiquitinating enzymes (DUBs), which remove ubiquitin from target proteins, thereby rescuing them from degradation and regulating their function. This dynamic interplay between ubiquitination and deubiquitination ensures cellular homeostasis.
This compound: A Potent Inhibitor of Ubiquitin-Specific Protease 8 (USP8)
This compound is a small molecule inhibitor that targets Ubiquitin-Specific Protease 8 (USP8), a member of the deubiquitinase family. USP8 has been identified as a key regulator in various cellular processes and its overexpression is linked to the progression of several cancers, including breast cancer. By inhibiting USP8, this compound modulates the ubiquitin pathway, leading to the degradation of specific target proteins.
Mechanism of Action
This compound has been shown to facilitate the degradation of Estrogen Receptor alpha (ERα), a key driver in the majority of breast cancers. This targeted degradation of ERα provides a promising therapeutic strategy for ER-positive breast cancers. The inhibition of USP8 by this compound leads to the ubiquitination and subsequent proteasomal degradation of ERα.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
| Parameter | Value | Target | Reference |
| IC₅₀ | 1.2 μM | USP8 | |
| Kd | 4.7 μM | USP8 | |
| IC₅₀ | 58.4 μM | USP2 | |
| Activity | No activity | USP7 |
| Cell Line | Treatment | Effect | Reference |
| MCF-7 | 0-5 μM, 24 hours | Reduced expression of EGFR, ErbB2, ErbB3, ERα, and PR proteins. | [3] |
| MCF-7 | 0-7 μM, 24 hours | Reduced mRNA levels of ERα and PR. | [3] |
| MCF-7 | 0-5 μM | Dose-dependent inhibition of cell growth. | [3] |
| MCF-7 | 0-5 μM, 12 hours | Increased proportion of apoptotic cells with increasing concentrations. | [3] |
| Animal Model | Dosage | Administration | Outcome | Reference |
| BALB/c nude mice | 5 mg/kg or 20 mg/kg | Intraperitoneal injection, every 2 days for 14 days | Significant inhibition of tumor growth at 20 mg/kg with no significant effects on body weight or organ morphology. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Ubiquitination Assay
This assay is used to determine if a protein of interest is ubiquitinated in a controlled, cell-free environment.
Materials:
-
Recombinant E1, E2, and E3 enzymes
-
Recombinant Ubiquitin
-
Substrate protein of interest
-
10x Ubiquitination Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
10x ATP solution (20 mM)
-
SDS-PAGE loading buffer
Protocol:
-
Prepare the reaction mixture on ice in a total volume of 30-50 µL.
-
Add the following components in order: nuclease-free water, 10x ubiquitination buffer, recombinant E1 enzyme (e.g., 50-100 nM), recombinant E2 enzyme (e.g., 0.2-1 µM), substrate protein (e.g., 0.5-2 µM), and ubiquitin (e.g., 5-10 µg).
-
Initiate the reaction by adding 10x ATP solution.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting with an antibody against the substrate protein or an epitope tag.
Western Blot Analysis for Protein Degradation
This protocol is used to detect and quantify the levels of specific proteins in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with cell lysis buffer.
-
Determine protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
RT-PCR for mRNA Quantification
This method is used to measure the relative abundance of specific mRNA transcripts.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for ERα, PR, and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Treat MCF-7 cells with this compound (0-7 μM) for 24 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcriptase kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative mRNA expression levels, normalized to the housekeeping gene.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
MCF-7 cells
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
Protocol:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (0-5 μM) for the desired duration.
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat MCF-7 cells with this compound (0-5 μM) for 12 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a breast cancer xenograft model in immunocompromised mice to evaluate the in vivo efficacy of this compound.
Materials:
-
BALB/c nude mice
-
MCF-7 cells
-
Matrigel
-
This compound formulation for intraperitoneal injection
Protocol:
-
Subcutaneously implant MCF-7 cells mixed with Matrigel into the flanks of BALB/c nude mice.
-
Allow tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (5 mg/kg or 20 mg/kg) or vehicle control via intraperitoneal injection every two days for 14 days.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
The ubiquitin-proteasome pathway is a cornerstone of cellular regulation, and its modulation presents a significant opportunity for therapeutic intervention in a range of diseases. This compound, as a potent and selective inhibitor of USP8, demonstrates a clear mechanism of action by promoting the degradation of the oncoprotein ERα. The preclinical data strongly support its potential as a novel therapeutic agent for ER-positive breast cancer. The detailed experimental protocols provided in this guide offer a framework for further investigation and development of this compound and other modulators of the ubiquitin pathway.
References
In-depth Technical Guide: DC-U4106, a USP8 Inhibitor Targeting Estrogen Receptor Alpha Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and cellular activity of DC-U4106, a small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8). This document details the inhibitory potency (IC50) and binding affinity (Kd) of this compound for USP8, outlines the experimental methodologies used to determine these values, and illustrates its mechanism of action within the USP8-ERα signaling pathway.
Quantitative Data Summary
The inhibitory activity and binding affinity of this compound against USP8 and its selectivity over other deubiquitinating enzymes (DUBs) are summarized in the table below. This data is crucial for understanding the potency and specificity of this compound as a USP8 inhibitor.
| Target | Parameter | Value (µM) | Reference |
| USP8 | IC50 | 1.2 | [1][2] |
| USP8 | Kd | 4.7 | [1][2] |
| USP2 | IC50 | 58.4 | [2] |
| USP7 | IC50 | >100 | [2] |
Mechanism of Action: Targeting the USP8-ERα Signaling Axis
Ubiquitin-Specific Protease 8 (USP8) is a deubiquitinating enzyme that plays a critical role in various cellular processes, including protein trafficking and signal transduction.[3][4] In the context of breast cancer, USP8 has been shown to deubiquitinate and stabilize Estrogen Receptor Alpha (ERα), a key driver of tumor growth in ER-positive breast cancers.[5][6] This stabilization prevents the degradation of ERα, leading to its accumulation and enhanced signaling.
This compound exerts its anti-tumor effects by directly inhibiting the catalytic activity of USP8.[1][6] By blocking USP8, this compound prevents the removal of ubiquitin chains from ERα. This leads to an accumulation of polyubiquitinated ERα, marking it for degradation by the proteasome. The subsequent reduction in ERα levels disrupts downstream signaling pathways that promote cancer cell proliferation and survival.[5]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound within the USP8-ERα signaling pathway.
Experimental Protocols
The following sections detail the methodologies employed for the determination of the IC50 and Kd values of this compound.
IC50 Determination: Di-ubiquitin Cleavage Assay
The half-maximal inhibitory concentration (IC50) of this compound against USP8 was determined using a di-ubiquitin cleavage assay. This biochemical assay measures the enzymatic activity of USP8 in the presence of varying concentrations of the inhibitor.
Experimental Workflow:
Materials and Reagents:
-
Recombinant human USP8 catalytic domain
-
Di-ubiquitin substrate (e.g., K48-linked) with a fluorescent reporter
-
This compound dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, DTT, EDTA)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
A solution of recombinant USP8 was prepared in the assay buffer.
-
Serial dilutions of this compound were made and added to the wells of a 384-well plate. A DMSO control (vehicle) was also included.
-
The enzymatic reaction was initiated by the addition of the di-ubiquitin substrate to all wells.
-
The plate was incubated at a constant temperature, and the fluorescence was measured kinetically.
-
The initial reaction velocities were calculated from the linear phase of the fluorescence signal.
-
The IC50 value was determined by fitting the data to a four-parameter logistic equation using appropriate software.
Kd Determination
The dissociation constant (Kd) for the binding of this compound to USP8 was determined, providing a measure of the binding affinity. While the specific method used for this compound was not detailed in the provided search results, techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are standard for such measurements. The following is a generalized workflow for an SPR experiment.
Experimental Workflow for Surface Plasmon Resonance (SPR):
Key Considerations for SPR:
-
Protein Immobilization: Covalent coupling of the USP8 protein to the sensor chip is a common method.
-
Analyte Concentration Range: A range of this compound concentrations bracketing the expected Kd should be used.
-
Data Analysis: The sensorgram data is analyzed to determine the on-rate (ka) and off-rate (kd) of the binding interaction, from which the Kd is calculated (Kd = kd/ka).
Conclusion
This compound is a potent inhibitor of USP8 with a clear mechanism of action involving the promotion of ERα degradation. The provided quantitative data and experimental workflows offer a solid foundation for researchers and drug development professionals working on novel therapies for ER-positive breast cancer and other diseases where USP8 is a relevant target. The selectivity profile of this compound suggests a favorable window for therapeutic intervention. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted.
References
- 1. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquitin-Specific Peptidase 8 Modulates Cell Proliferation and Induces Cell Cycle Arrest and Apoptosis in Breast Cancer by Stabilizing Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
DC-U4106: A Comprehensive Selectivity Profile Against Deubiquitinases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the selectivity profile of DC-U4106, a potent inhibitor of Ubiquitin-Specific Protease 8 (USP8). This document summarizes key quantitative data, outlines experimental methodologies for cited experiments, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's activity and specificity.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been quantitatively assessed against a panel of deubiquitinating enzymes (DUBs). The data reveals a high degree of selectivity for USP8. A summary of the half-maximal inhibitory concentrations (IC50) and the dissociation constant (Kd) is presented in the table below.
| Deubiquitinase | IC50 (μM) | Kd (μM) |
| USP8 | 1.2[1][2] | 4.7[1][2] |
| USP2 | 58.4[1][2] | Not Reported |
| USP7 | No Activity Reported[1][2] | Not Reported |
Mechanism of Action: Targeting the USP8-ERα Axis
This compound exerts its effects by directly inhibiting the catalytic activity of USP8.[3] This inhibition leads to the downstream degradation of key proteins involved in cancer progression, notably the Estrogen Receptor alpha (ERα).[1][3] The targeted degradation of ERα makes this compound a promising candidate for the treatment of ER-positive breast cancers.[3]
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's selectivity profile.
Deubiquitinase Inhibition Assay
The inhibitory activity of this compound against various deubiquitinases was determined using a di-ubiquitin cleavage assay. This assay monitors the cleavage of a di-ubiquitin substrate by the DUB enzyme.
Materials:
-
Recombinant human USP2, USP7, and the catalytic domain (CD) of USP8.
-
Di-ubiquitin (K63-linked).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, and 0.01% Tween-20.
-
This compound (dissolved in DMSO).
-
SDS-PAGE gels and staining reagents.
Procedure:
-
The DUB enzyme (USP2, USP7, or USP8-CD) was pre-incubated with varying concentrations of this compound in assay buffer for 30 minutes at 37°C.
-
The enzymatic reaction was initiated by the addition of the K63-linked di-ubiquitin substrate.
-
The reaction was allowed to proceed for 1 hour at 37°C.
-
The reaction was terminated by the addition of SDS-PAGE loading buffer.
-
The reaction products were separated by SDS-PAGE.
-
The gel was stained with Coomassie Brilliant Blue to visualize the cleaved mono-ubiquitin and the remaining di-ubiquitin bands.
-
The band intensities were quantified using densitometry to determine the extent of inhibition.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Kd Determination
The binding affinity (Kd) of this compound to USP8 was determined using Surface Plasmon Resonance (SPR) analysis.
Materials:
-
Recombinant human USP8 catalytic domain (USP8-CD).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS).
-
Running Buffer: PBS with 0.005% Tween-20.
-
This compound (dissolved in running buffer).
Procedure:
-
The USP8-CD was immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
A reference flow cell was prepared without the protein to account for non-specific binding.
-
A series of concentrations of this compound in running buffer were injected over the sensor chip surface.
-
The association and dissociation of this compound were monitored in real-time by measuring the change in the SPR signal.
-
The sensor surface was regenerated between injections with a pulse of a regeneration solution.
-
The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
This comprehensive guide provides researchers and drug development professionals with the necessary information to understand and evaluate the selectivity and mechanism of action of this compound. The detailed protocols and visual aids are intended to support further research and development efforts targeting USP8.
References
A Preliminary Investigation of DC-U4106 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research surrounding DC-U4106, a novel small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), and its potential applications in cancer therapy. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows to support further investigation and drug development efforts.
Core Findings at a Glance
This compound has been identified as a promising drug candidate for the treatment of estrogen receptor-positive (ER-positive) breast cancer.[1] Research indicates that this compound targets the ubiquitin pathway, leading to the degradation of Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers.[1][2] In preclinical models, this compound has demonstrated significant inhibition of tumor growth with minimal toxicity.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data reported for this compound.
| Parameter | Value | Target | Notes |
| Binding Affinity (Kd) | 4.7 μM | USP8 | |
| Inhibitory Concentration (IC50) | 1.2 μM | USP8 | |
| Inhibitory Concentration (IC50) | 58.4 μM | USP2 | Selective over USP2. |
| Activity | No activity | USP7 | Demonstrates selectivity against USP7. |
Table 1: In Vitro Efficacy of this compound. [2]
| Animal Model | Dosage and Administration | Treatment Duration | Outcome |
| BALB/c nude mice with MCF-7 xenografts | 5 mg/kg or 20 mg/kg, intraperitoneal injection every 2 days | 14 days | Significant tumor growth inhibition at 20 mg/kg with no significant effects on body weight or organ morphology. |
Table 2: In Vivo Efficacy of this compound. [2]
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting USP8, a deubiquitinating enzyme. In the context of ER-positive breast cancer, USP8 is understood to stabilize ERα by removing ubiquitin tags, thereby preventing its degradation by the proteasome. By inhibiting USP8, this compound promotes the ubiquitination and subsequent degradation of ERα. This leads to a reduction in the levels of ERα and its downstream target genes, such as the progesterone (B1679170) receptor (PR), ultimately inhibiting the proliferation of cancer cells and inducing apoptosis.[1][2][3]
References
- 1. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ubiquitin-Specific Peptidase 8 Modulates Cell Proliferation and Induces Cell Cycle Arrest and Apoptosis in Breast Cancer by Stabilizing Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of DC-U4106 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of DC-U4106 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme implicated in various cellular processes and diseases, including cancer.[1][2] Proper preparation of a stable, concentrated stock solution is critical for ensuring accuracy and reproducibility in downstream biological assays. This guide includes quantitative data, a step-by-step experimental protocol, and best practices for storage to maintain the compound's integrity.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound and recommended storage conditions for its DMSO stock solution.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₉H₂₇N₅O₅ | [1][3] |
| Molecular Weight | 525.56 g/mol | [3][4][5][6] |
| Purity | ≥95% - 98.09% | [1][3] |
| Appearance | Yellow to brown solid | [4] |
| Solubility in DMSO | Varies by supplier and method. Reported as:- Slightly soluble: 0.1-1 mg/mL[1]- 25 mg/mL (47.57 mM) with ultrasonication and warming to 60°C[4][5] | [1][4][5] |
| Storage of Solid | -20°C for up to 3 years; 4°C for up to 2 years.[6][7] Store sealed, away from moisture and light.[5][6] | [5][6][7] |
| Stock Solution Storage | -80°C for up to 6 months.[4][5][6][7]-20°C for up to 1 month.[4][5][6][7] | [4][5][6][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays. Adjust calculations accordingly for different desired concentrations.
2.1 Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath sonicator
2.2 Calculation of Required Mass
To prepare a 10 mM stock solution, use the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
-
Concentration = 10 mM = 0.01 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 525.56 g/mol
Mass (mg) = 0.01 mol/L * 0.001 L * 525.56 g/mol * 1000 mg/g = 5.26 mg
The table below provides the required volume of DMSO to add for common stock concentrations based on pre-weighed amounts of this compound.[4][5][6]
| Mass of this compound | DMSO Volume for 1 mM | DMSO Volume for 5 mM | DMSO Volume for 10 mM |
| 1 mg | 1.9027 mL | 0.3805 mL | 0.1903 mL |
| 5 mg | 9.5137 mL | 1.9027 mL | 0.9514 mL |
| 10 mg | 19.0273 mL | 3.8055 mL | 1.9027 mL |
2.3 Step-by-Step Procedure
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 5.26 mg) and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution from 5.26 mg) to the powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. Due to the compound's solubility characteristics, full dissolution may require additional steps.[1]
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[4][5] Gentle warming up to 60°C can also be applied to aid dissolution.[4][5] Visually inspect the solution to ensure no particulates are present.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][5][6][7]
Mandatory Visualizations
Caption: Workflow for this compound stock solution preparation.
Caption: Inhibition of USP8 by this compound prevents substrate deubiquitination.
Handling and Dilution for Assays
-
Working Solution: When preparing working solutions for cell-based assays, thaw an aliquot of the DMSO stock and dilute it stepwise in your culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Aqueous Solubility: this compound has low aqueous solubility. Diluting the DMSO stock directly into a large volume of aqueous buffer may cause precipitation. A stepwise dilution is recommended to mitigate this.[7]
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.
-
DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care.
References
Application Notes and Protocols: DC-U4106 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DC-U4106, a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8), in cell culture experiments. The information presented herein is intended to facilitate research into USP8's role in cellular pathways and its potential as a therapeutic target, particularly in the context of breast cancer.
Introduction
This compound is a small molecule inhibitor that specifically targets USP8, a deubiquitinating enzyme implicated in various cellular processes, including protein degradation and signal transduction.[1][2][3] Notably, this compound has been shown to facilitate the degradation of Estrogen Receptor alpha (ERα) by targeting the ubiquitin pathway, thereby inhibiting tumor growth.[1][2][4][5] This compound serves as a valuable tool for investigating the therapeutic potential of USP8 inhibition in ER-positive breast cancers and other related malignancies.
Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of USP8. This inhibition leads to an accumulation of ubiquitinated substrates, including ERα, targeting them for proteasomal degradation. The subsequent decrease in ERα levels can disrupt downstream signaling pathways that are critical for the proliferation of ER-positive cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - MedChem Express [bioscience.co.uk]
Application Notes: Immunoprecipitation of ERα from DC-U4106-Treated Breast Cancer Cells
Introduction
DC-U4106 is a small molecule inhibitor targeting Ubiquitin-specific protease 8 (USP8), a deubiquitinating enzyme (DUB).[1][2] Deubiquitinases play a critical role in cellular processes by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[3][4] USP8 has been identified as a key regulator in several signaling pathways and is implicated in the progression of various cancers.[2][5]
This compound exhibits an IC50 value of 1.2 μM and a Kd of 4.7 μM for USP8.[1] Research indicates that by inhibiting USP8, this compound facilitates the ubiquitination and subsequent degradation of Estrogen Receptor alpha (ERα), a key driver in the majority of breast cancers.[1][2] This targeted degradation of ERα presents a promising therapeutic strategy for ER-positive breast cancer.[2]
Immunoprecipitation (IP) is a robust technique used to isolate a specific protein from a complex mixture, such as a cell lysate.[6] When combined with treatment of a small molecule inhibitor like this compound, IP is an invaluable method to study changes in protein-protein interactions, post-translational modifications (like ubiquitination), and protein stability. This protocol provides a detailed method for immunoprecipitating ERα from breast cancer cells treated with this compound to analyze its ubiquitination status and interaction with USP8.
Signaling Pathway of USP8 and ERα
The diagram below illustrates the proposed mechanism of action for this compound. USP8 normally removes ubiquitin (Ub) from ERα, preventing its degradation and promoting its activity. This compound inhibits USP8, leading to an accumulation of polyubiquitinated ERα, which is then targeted for degradation by the proteasome. This reduces ERα levels and inhibits downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging roles of deubiquitinases in cancer‐associated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. News - USP8 inhibitor - LARVOL VERI [veri.larvol.com]
- 6. benchchem.com [benchchem.com]
Application Note and Protocols for Cell Proliferation Assay with DC-U4106
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-U4106 is a potent and selective inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme implicated in various cellular processes, including cell growth, differentiation, and signal transduction.[1][2] USP8 has emerged as a promising therapeutic target in oncology, particularly in breast cancer, due to its role in stabilizing key signaling proteins.[2][3] this compound exerts its anti-proliferative effects by targeting the ubiquitin pathway, leading to the degradation of Estrogen Receptor alpha (ERα) and modulating Receptor Tyrosine Kinase (RTK) signaling pathways.[1][4] This application note provides a detailed protocol for assessing the anti-proliferative activity of this compound in the USP8-positive breast cancer cell line, MCF-7, using the MTT assay.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[5] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, proliferating cells.
Materials and Reagents
-
This compound (MedChemExpress, Cat. No.: HY-150505 or equivalent)
-
MCF-7 cells (ATCC® HTB-22™ or equivalent)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom cell culture plates
-
Sterile, disposable laboratory plasticware (pipettes, tubes, flasks)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Protocols
MCF-7 Cell Culture
-
Media Preparation : Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing : Thaw cryopreserved MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifugation : Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant.
-
Resuspension and Seeding : Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 cell culture flask.
-
Incubation : Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing : When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells for seeding into new flasks or for use in assays.[6][7][8]
MTT Cell Proliferation Assay
-
Cell Seeding : Harvest MCF-7 cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Cell Treatment : After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation : Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition : Following the treatment period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation : Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization : Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.[2]
-
Absorbance Measurement : Measure the absorbance of each well at 570 nm using a microplate reader.
Data Presentation
The anti-proliferative effect of this compound on MCF-7 cells can be quantified by calculating the percentage of cell viability relative to the vehicle-treated control. The results can be summarized in a table as shown below.
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.12 ± 0.06 | 89.6 |
| 0.5 | 0.88 ± 0.05 | 70.4 |
| 1.0 | 0.65 ± 0.04 | 52.0 |
| 2.5 | 0.38 ± 0.03 | 30.4 |
| 5.0 | 0.21 ± 0.02 | 16.8 |
Note: The data presented in this table are representative and for illustrative purposes only. Actual results may vary.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT cell proliferation assay with this compound.
Signaling Pathway of this compound
Caption: this compound inhibits USP8, promoting degradation of key oncogenic proteins.
Discussion
The provided protocol offers a reliable method for evaluating the in vitro efficacy of this compound. The dose-dependent inhibition of MCF-7 cell proliferation, as illustrated in the representative data, is consistent with previous findings that this compound targets key pathways essential for breast cancer cell survival.[1][9] The inhibition of USP8 by this compound leads to the ubiquitination and subsequent proteasomal degradation of substrates like ERα and RTKs.[1][2] This disruption of oncogenic signaling pathways ultimately results in decreased cell proliferation and survival. Researchers can adapt this protocol to test this compound in other cell lines or in combination with other therapeutic agents to explore potential synergistic effects. Further investigations could include more detailed mechanistic studies, such as Western blotting to confirm the degradation of target proteins or apoptosis assays to elucidate the mode of cell death induced by this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. USP8 promotes cancer progression and extracellular vesicle‐mediated CD8+ T cell exhaustion by deubiquitinating the TGF‐β receptor TβRII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchhub.com [researchhub.com]
- 6. mcf7.com [mcf7.com]
- 7. encodeproject.org [encodeproject.org]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols: DC-U4106 for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of DC-U4106, a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8), in preclinical mouse models of breast cancer. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a small molecule inhibitor that targets the deubiquitinase USP8 with a reported IC50 of 1.2 μM and a Kd of 4.7 μM.[1][2] By inhibiting USP8, this compound can trigger the degradation of Estrogen Receptor alpha (ERα), a key driver in a majority of breast cancers.[1][3][4] This mechanism provides a promising avenue for treating ER-positive breast cancers. Preclinical studies in xenograft mouse models have demonstrated that this compound can significantly inhibit tumor growth with minimal toxicity.[1][3][4]
Mechanism of Action Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Mechanism of this compound action on the USP8-ERα axis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo use of this compound in a breast cancer mouse model.
| Parameter | Value | Reference |
| Animal Model | BALB/c nude mice | [1] |
| Tumor Model | MCF-7 cell line xenograft | [2] |
| Dosage Investigated | 5 mg/kg and 20 mg/kg | [1] |
| Effective Dosage | 20 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Dosing Frequency | Every 2 days | [1] |
| Treatment Duration | 14 days | [1] |
| Observed Efficacy | Significant inhibition of tumor growth | [1][3][4] |
| Toxicity Profile | Minimal toxicity observed. No significant effects on body weight, organ morphology, or structure. | [1][3][4] |
| In Vitro IC50 (USP8) | 1.2 μM | [1][2] |
| In Vitro Kd (USP8) | 4.7 μM | [1][3][4] |
Experimental Protocols
Below are detailed protocols for conducting in vivo efficacy studies with this compound in a mouse xenograft model of breast cancer.
Animal Model and Husbandry
-
Mouse Strain: Female BALB/c nude mice, 4-6 weeks old.
-
Acclimatization: Acclimatize mice for at least one week prior to the start of the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Ethical Considerations: All animal procedures should be performed in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.
Xenograft Tumor Implantation
-
Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum and 0.01 mg/mL human recombinant insulin) at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation:
-
Harvest MCF-7 cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
Dosing and Administration
-
Group Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For injection, dilute the stock solution to the final desired concentrations (5 mg/kg and 20 mg/kg) in a vehicle appropriate for intraperitoneal injection (e.g., a mixture of saline, PEG300, and Tween 80).
-
-
Administration:
-
Administer this compound via intraperitoneal injection at a volume of approximately 100 µL per 10g of body weight.
-
The control group should receive the vehicle only.
-
Dosing should be performed every two days for a total of 14 days.[1]
-
Monitoring and Endpoint
-
Body Weight: Monitor and record the body weight of each mouse every two days to assess general toxicity.[1]
-
Tumor Measurements: Continue to measure tumor volume every 2-3 days throughout the study.
-
Study Endpoint: At the end of the 14-day treatment period, euthanize the mice.
-
Tissue Collection:
-
Excise the tumors and record their final weight.
-
Collect major organs (e.g., liver, spleen, kidney, lung, heart) for histological analysis to further assess toxicity.[1]
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vivo experimental workflow.
Caption: In vivo experimental workflow for this compound efficacy testing.
References
Troubleshooting & Optimization
troubleshooting DC-U4106 solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC-U4106. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility in media during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
A1: this compound is a lipophilic compound with limited aqueous solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). However, there are conflicting reports on its maximum solubility in DMSO.
-
One source suggests a solubility of up to 25 mg/mL (47.57 mM) with the aid of ultrasonication and warming to 60°C.
-
Another source indicates it is only slightly soluble in DMSO at 0.1-1 mg/mL .
Troubleshooting Steps:
-
Start with a lower concentration: Begin by preparing a stock solution at a lower concentration within the "slightly soluble" range (e.g., 1 mg/mL or approximately 1.9 mM).
-
Use fresh, high-quality DMSO: Ensure your DMSO is anhydrous and of high purity, as water content can significantly impact the solubility of hydrophobic compounds.
-
Aid dissolution: If you require a higher concentration, gentle warming (up to 60°C) and sonication can be used to facilitate dissolution. Always visually inspect the solution to ensure there are no visible particles before use.
-
Proper Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: My this compound precipitates when I dilute my DMSO stock solution into my cell culture media. How can I prevent this?
A2: This is a common issue when diluting a lipophilic compound from a high-concentration organic solvent stock into an aqueous-based cell culture medium. The drastic change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Workflow for Media Dilution:
Best Practices to Minimize Precipitation:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, and not exceeding 0.5%, to minimize solvent-induced cytotoxicity and precipitation.[1]
-
Pre-warm Media: Always add the DMSO stock to media that has been pre-warmed to 37°C.
-
Rapid Mixing: Add the small volume of DMSO stock directly to the larger volume of media while gently vortexing or swirling the tube. This rapid dispersion helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Serial Dilution in Media (if necessary): For creating a dilution series for your experiment, it is often better to make the initial dilution from your concentrated stock into the media, and then perform subsequent serial dilutions in the complete cell culture media.
-
Consider Serum Content: The presence of serum in your media can aid in the solubilization of lipophilic compounds due to the presence of proteins like albumin.[1] If using serum-free media, you may encounter more significant solubility challenges.
-
Use Co-solvents (Advanced): For particularly problematic compounds, the use of other co-solvents like PEG 400 or cyclodextrins in the final formulation can be explored, but this requires careful validation to ensure they do not affect your experimental outcomes.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 25 mg/mL | 47.57 mM | Requires sonication and warming to 60°C. |
| DMSO | 0.1 - 1 mg/mL | 0.19 - 1.9 mM | Described as "slightly soluble". |
| THF | 10 mg/mL | 19.03 mM | Requires sonication. |
Experimental Protocols
Protocol: Preparation of this compound for Cell-Based Assays
This protocol provides a general guideline. Optimization for your specific cell line and experimental conditions is recommended.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Aseptically weigh out a known amount of this compound powder (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound (MW: 525.56 g/mol ), this would be approximately 190.3 µL.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly for 2-5 minutes to dissolve. If necessary, use a brief sonication or gentle warming (37-60°C) until the solution is clear.
-
Visually inspect the solution to ensure complete dissolution.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the 10 mM stock solution in pure, sterile DMSO to create a range of stock concentrations for your experiment (e.g., 1 mM, 100 µM, etc.). This allows you to add the same small volume of DMSO to your media for different final concentrations, keeping the final DMSO percentage consistent across all conditions.
-
-
Dilution into Cell Culture Media:
-
Ensure your complete cell culture medium is pre-warmed to 37°C.
-
To achieve a final concentration of 10 µM this compound in your cell culture well, you would typically add 1 µL of a 10 mM DMSO stock to 1 mL of media (a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%).
-
While gently vortexing or swirling the tube of pre-warmed media, add the required volume of the DMSO stock solution directly into the media.
-
Visually inspect the media for any signs of precipitation. If precipitation is observed, consider preparing a more dilute intermediate stock solution in DMSO to add a larger volume to the media, or reduce the final concentration of this compound.
-
-
Cell Treatment:
-
Immediately add the this compound-containing media to your cells.
-
Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experimental setup.
-
Signaling Pathways
This compound is an inhibitor of Ubiquitin-specific protease 8 (USP8). By inhibiting USP8, this compound can lead to the ubiquitination and subsequent proteasomal degradation of its substrate proteins, including the Estrogen Receptor alpha (ERα).
Diagram of the USP8-Mediated Regulation of ERα Stability
ERα Ubiquitination and Degradation Pathway
The stability of Estrogen Receptor alpha (ERα) is tightly regulated by the ubiquitin-proteasome system. Various E3 ubiquitin ligases can tag ERα with ubiquitin molecules, marking it for degradation by the proteasome. This process is counteracted by deubiquitinating enzymes (DUBs) like USP8, which remove the ubiquitin tags and stabilize ERα.
References
Technical Support Center: Optimizing DC-U4106 for ERα Degradation
Welcome to the technical support center for DC-U4106. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for the effective degradation of Estrogen Receptor Alpha (ERα). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ERα degradation?
A1: this compound is a small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme.[1][2] USP8 has been shown to stabilize ERα by removing ubiquitin tags, thereby preventing its degradation.[3][4] By inhibiting USP8, this compound promotes the ubiquitination of ERα, leading to its recognition and subsequent degradation by the proteasome.[4][5] This targeted degradation of ERα makes this compound a promising agent for research in ERα-positive breast cancer.[2][5]
Q2: Is this compound a PROTAC?
A2: While this compound induces the degradation of ERα, it is technically classified as a USP8 inhibitor and not a traditional Proteolysis Targeting Chimera (PROTAC).[1][2] PROTACs are heterobifunctional molecules that bring a target protein and an E3 ligase into close proximity to induce ubiquitination. This compound, on the other hand, acts by inhibiting a deubiquitinase, which shifts the cellular balance towards ERα ubiquitination and degradation.
Q3: What is the optimal concentration range for this compound to achieve maximum ERα degradation?
A3: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, studies in MCF-7 cells have shown effective ERα degradation in the concentration range of 0-5 µM.[2] It is recommended to perform a dose-response experiment to determine the precise optimal concentration for your specific experimental setup.
Q4: How long should I incubate cells with this compound to observe ERα degradation?
A4: Significant ERα degradation has been observed in MCF-7 cells following incubation with this compound for 12 to 24 hours.[2] A time-course experiment is advisable to determine the optimal incubation time for achieving maximum degradation in your cell line.
Q5: What are the key parameters to assess the efficacy of this compound?
A5: The key parameters to evaluate the efficacy of this compound are:
-
DC50: The concentration of this compound that results in 50% degradation of ERα.
-
Dmax: The maximal percentage of ERα degradation achievable with this compound. These values are determined by performing a dose-response experiment and quantifying ERα levels.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or minimal ERα degradation observed | Insufficient concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 10 µM). |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for degradation. | |
| Low expression of USP8 in the cell line. | Verify the expression of USP8 in your cell line using Western blot or qPCR. | |
| Issues with Western blot protocol. | Ensure proper protein loading, antibody concentration, and transfer efficiency. Use a positive control for ERα detection. | |
| Incomplete ERα degradation | High rate of new ERα synthesis. | Consider co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) to isolate the degradation effect. |
| Suboptimal this compound concentration. | Fine-tune the concentration around the initial effective range to find the peak of degradation. | |
| "Hook Effect" observed (decreased degradation at higher concentrations) | Formation of non-productive binary complexes. | Although more common with traditional PROTACs, if observed, test lower concentrations of this compound to find the optimal degradation window. |
| High cell toxicity | Concentration of this compound is too high. | Perform a cell viability assay (e.g., MTT or RealTime-Glo™) to determine the cytotoxic concentration and work below that level. |
| Off-target effects of this compound. | Investigate the expression of other known USP8 substrates to assess off-target activity. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | USP8 | 1.2 µM | [1][2] |
| Kd | USP8 | 4.7 µM | [1][2] |
Table 2: Effective Concentrations for ERα Degradation in MCF-7 Cells
| Concentration Range | Incubation Time | Observed Effect on ERα | Reference |
| 0 - 5 µM | 24 hours | Dose-dependent degradation | [2] |
| 0 - 7 µM | 24 hours | Reduction in mRNA levels | [2] |
| 0 - 5 µM | 12 hours | Induction of apoptosis and inhibition of cell proliferation | [2] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for ERα Degradation by Western Blot
This protocol details the steps to determine the optimal concentration of this compound for ERα degradation.
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM) for 24 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using ECL substrate and capture the image.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify band intensities. Normalize ERα levels to the loading control. Plot the percentage of ERα remaining against the log of the this compound concentration to determine the DC50.
Protocol 2: Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., RealTime-Glo™ MT Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 0.5 x 10^4 cells/well and incubate for 24 hours.[6]
-
Treatment: Treat cells with a range of this compound concentrations for the desired time (e.g., 24, 48, 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Plot cell viability (%) against this compound concentration to determine the IC50 for cytotoxicity.
Visualizations
Caption: Mechanism of this compound-induced ERα degradation.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Ubiquitin-Specific Peptidase 8 Modulates Cell Proliferation and Induces Cell Cycle Arrest and Apoptosis in Breast Cancer by Stabilizing Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ubiquitin-Specific Peptidase 8 Modulates Cell Proliferation and Induces Cell Cycle Arrest and Apoptosis in Breast Cancer by Stabilizing Estrogen Receptor Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
dealing with nonspecific binding in DC-U4106 immunoprecipitation
Welcome to the technical support center for DC-U4106 immunoprecipitation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving the USP8 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in immunoprecipitation?
This compound is a small molecule inhibitor that targets Ubiquitin Specific Protease 8 (USP8), a deubiquitinating enzyme.[1][2][3] In a research context, this compound can be immobilized on beads (e.g., agarose (B213101) or magnetic beads) to perform a chemical pull-down assay. This technique is a form of affinity purification used to identify and isolate proteins that bind to this compound, with the primary target being USP8 and its associated protein complexes.[4][5] This allows for the study of USP8 interactions and the effect of its inhibition on cellular pathways.
Q2: What are the common causes of high background or nonspecific binding in a this compound pull-down assay?
High background in a this compound pull-down can be attributed to several factors:
-
Hydrophobic and Ionic Interactions: Proteins can nonspecifically adhere to the affinity matrix (beads) or the linker attaching this compound.[6]
-
Insufficient Washing: Inadequate or poorly optimized wash steps may fail to remove proteins that are weakly bound to the beads or the bait molecule.
-
Inappropriate Lysis Buffer: The composition of the lysis buffer can influence the level of nonspecific binding. Harsh detergents can denature proteins, exposing hydrophobic regions that may stick to the beads, while overly gentle buffers may not effectively solubilize all cellular components, leading to aggregation and co-precipitation.[7]
-
High Abundance Proteins: Highly abundant cellular proteins are more likely to be present as contaminants in the final eluate.
-
Carryover of Insoluble Proteins: Incomplete clarification of the cell lysate can result in the carryover of insoluble protein aggregates that trap other proteins.[6]
Q3: How can I minimize nonspecific binding in my experiment?
Minimizing nonspecific binding is crucial for obtaining clean and reliable results. Here are several strategies:
-
Pre-clearing the Lysate: Before incubation with the this compound-conjugated beads, it is highly recommended to pre-clear the cell lysate by incubating it with unconjugated beads.[8][9][10][11] This step removes proteins that nonspecifically bind to the bead matrix itself.
-
Optimizing Wash Conditions: Increasing the stringency of the wash buffer can help to remove nonspecifically bound proteins. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100).[7][12] The number and duration of wash steps can also be increased.[12]
-
Blocking the Beads: Incubating the beads with a blocking agent, such as bovine serum albumin (BSA) or salmon sperm DNA, before adding the cell lysate can help to reduce nonspecific binding to the bead surface.[11]
-
Using a Control: Always include a negative control, such as beads without the immobilized this compound, to identify proteins that bind nonspecifically to the beads.[13]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound immunoprecipitation experiments.
| Problem | Possible Cause | Recommended Solution |
| High Background/Many Nonspecific Bands | 1. Insufficient washing. 2. Wash buffer is not stringent enough. 3. Lysate was not pre-cleared. 4. Too much lysate or beads used. | 1. Increase the number of wash steps (e.g., from 3 to 5).[12] 2. Increase the salt concentration (e.g., 150-500 mM NaCl) and/or add a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or NP-40) to the wash buffer.[6][7] 3. Always perform a pre-clearing step with unconjugated beads.[8][9][10] 4. Optimize the amount of cell lysate and beads used. |
| Low or No Yield of Target Protein (USP8) | 1. Inefficient immobilization of this compound to the beads. 2. Low expression of the target protein in the cell lysate. 3. Inefficient elution of the bound protein. 4. The interaction between this compound and USP8 is disrupted during washing. | 1. Verify the coupling efficiency of this compound to the beads. 2. Increase the amount of starting cell lysate. 3. Optimize the elution buffer. Options include competitive elution with free this compound, or denaturing elution with SDS-PAGE sample buffer.[5] For mass spectrometry, a non-denaturing elution with a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) followed by neutralization is recommended.[14][15] 4. Decrease the stringency of the wash buffer (e.g., lower salt or detergent concentration). |
| Target Protein is Present in the Flow-through | 1. Insufficient incubation time. 2. The binding capacity of the beads was exceeded. | 1. Increase the incubation time of the lysate with the beads (e.g., overnight at 4°C). 2. Increase the amount of this compound-conjugated beads. |
| Contaminating Bands at ~50 kDa and ~25 kDa | These are likely heavy and light chains of immunoglobulins if an antibody was used for detection (e.g., in a Western blot of the eluate). | This is less of a concern in a direct chemical pull-down. However, if antibodies are used in downstream applications, consider using antibody-specific detection reagents or cross-linking the antibody to the beads if performing a traditional co-immunoprecipitation. |
Experimental Protocols
Detailed Protocol for this compound Chemical Pull-Down Assay
This protocol provides a general framework for performing a chemical pull-down assay using this compound conjugated to beads. Optimization may be required for specific cell types and experimental goals.
Materials:
-
This compound-conjugated beads (e.g., NHS-activated Sepharose or magnetic beads)
-
Control beads (unconjugated)
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer (select one based on downstream analysis):
-
For Western Blotting: 2x Laemmli sample buffer
-
For Mass Spectrometry: 0.1 M Glycine-HCl, pH 2.5
-
-
Neutralization Buffer (for mass spectrometry): 1 M Tris-HCl, pH 8.5
-
Cell culture of interest
Procedure:
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add control (unconjugated) beads to the cell lysate.
-
Incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Binding:
-
Add the this compound-conjugated beads to the pre-cleared lysate.
-
For a negative control, add unconjugated beads to a separate aliquot of the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
For Western Blotting:
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Pellet the beads, and the supernatant is ready for SDS-PAGE.
-
-
For Mass Spectrometry:
-
After the final wash, remove all residual wash buffer.
-
Add 50-100 µL of Elution Buffer (0.1 M Glycine-HCl, pH 2.5) and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and transfer the supernatant to a new tube containing 1/10th volume of Neutralization Buffer.
-
-
-
Downstream Analysis:
Visualizations
Caption: Experimental workflow for this compound chemical pull-down.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips for Immunoprecipitation | Rockland [rockland.com]
- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 11. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. Pull-down assays [sigmaaldrich.com]
- 13. How to Interpret the Results of a Pull-Down Experiment | MtoZ Biolabs [mtoz-biolabs.com]
- 14. アフィニティー精製に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 17. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Navigating the Stability of DC-U4106: A Technical Support Guide
For researchers and drug development professionals utilizing the USP8 inhibitor DC-U4106, maintaining its stability in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to troubleshoot common stability issues, offering frequently asked questions and detailed experimental protocols to ensure the integrity of your compound.
Troubleshooting Guide: Common Issues with this compound Stability
This guide addresses potential challenges researchers may encounter when working with this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | This compound has low aqueous solubility. The addition of an aqueous solution to a concentrated DMSO stock can cause the compound to crash out of solution. | - Prepare a higher concentration stock solution in 100% DMSO. - Perform serial dilutions in a co-solvent system (e.g., DMSO/PBS) before final dilution in your experimental medium. - Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%) and consistent across all experiments, including vehicle controls. |
| Loss of activity over time in cell culture medium | The compound may be unstable at 37°C in the complex environment of cell culture media, potentially due to hydrolysis or enzymatic degradation. | - Prepare fresh working solutions of this compound for each experiment. - If long-term incubation is necessary, consider replenishing the media with freshly diluted compound at regular intervals. - Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium (see Protocol 1). |
| Inconsistent results between experiments | This can be due to multiple factors including improper storage, repeated freeze-thaw cycles of stock solutions, or degradation due to light exposure. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1][2] - Protect solutions from light by using amber vials or wrapping tubes in foil. |
| Visible color change in solution | A change in the color of a stock or working solution can indicate chemical degradation, possibly due to oxidation or photodegradation. | - Discard any solution that has changed color. - Prepare fresh solutions from the solid compound. - To minimize oxidation, consider purging the headspace of stock solution vials with an inert gas like argon or nitrogen before sealing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations up to 25 mg/mL (47.57 mM) with the aid of ultrasonication and warming to 60°C.[1]
Q2: How should I store this compound?
A2: The storage conditions for this compound are critical for maintaining its integrity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C | Short-term | Sealed from moisture and light.[1] |
| Solid Powder | -20°C | Long-term | Sealed from moisture and light. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; protect from light.[1][2] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; protect from light.[1][2] |
Q3: My this compound solution appears to be inactive in my cellular assay. What are the potential reasons?
A3: If you observe a lack of activity, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for inactive this compound.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, its chemical structure, which includes pyrazole (B372694) and benzopyran-4-one moieties, suggests potential susceptibility to hydrolysis and photodegradation. It is crucial to protect solutions from prolonged exposure to aqueous environments with non-neutral pH and from light.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a method to evaluate the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound solid powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C, 5% CO2
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare working solutions: Dilute the stock solution to a final concentration of 10 µM in your cell culture medium. Prepare a parallel solution in PBS as a control for non-enzymatic degradation.
-
Incubation: Aliquot the working solutions into multiple sterile tubes and incubate them at 37°C.
-
Time points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot for each condition and immediately store it at -80°C to halt any further degradation.
-
Sample analysis: Once all time points are collected, analyze the samples by HPLC or LC-MS to quantify the remaining amount of intact this compound.
-
Data analysis: Plot the concentration of this compound as a function of time to determine its stability profile in your experimental setup.
Caption: Experimental workflow for assessing this compound stability.
Signaling Pathway Context
This compound targets Ubiquitin-Specific Protease 8 (USP8), which plays a role in the deubiquitination and stabilization of various proteins, including the Estrogen Receptor Alpha (ERα). By inhibiting USP8, this compound promotes the degradation of ERα, a key driver in certain types of breast cancer.
References
troubleshooting inconsistent results in DC-U4106 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC-U4106. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Ubiquitin-Specific Protease 8 (USP8).[1][2][3] By inhibiting USP8, it targets the ubiquitin pathway, leading to the degradation of Estrogen Receptor alpha (ERα).[1][2][4] This mechanism is being explored for its potential in treating breast cancer.[1][2][4]
Q2: What is the selectivity profile of this compound?
A2: this compound demonstrates selectivity for USP8. It has an IC50 of 1.2 μM for USP8, while the IC50 for USP2 is 58.4 μM.[1][3] It has been reported to have no activity against USP7.[1][3]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solid compound should be stored at 4°C, sealed, and protected from moisture and light.[3]
Q4: What are the reported in vitro and in vivo effects of this compound?
A4: In vitro, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce the mRNA and protein levels of ERα and Progesterone Receptor (PR) in USP8-positive cell lines like MCF-7.[1][3] It also affects proteins in the Receptor Tyrosine Kinase (RTK) pathway, such as EGFR, ErbB2, and ErbB3.[1][3] In vivo, intraperitoneal injections of this compound have been shown to significantly inhibit tumor growth in a xenograft mouse model with minimal toxicity.[1][2][4]
Troubleshooting Inconsistent Results
Problem 1: High variability in cell viability or apoptosis assays.
Possible Cause 1: Inconsistent Compound Concentration
-
Solution: this compound is soluble in DMSO.[3] Ensure the stock solution is fully dissolved before preparing working concentrations. It may require warming to 60°C and ultrasonication.[3] Prepare fresh dilutions for each experiment from a validated stock to avoid degradation.
Possible Cause 2: Cell Line Health and Passage Number
-
Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. High passage numbers can lead to genetic drift and altered drug responses.
Possible Cause 3: Variability in Treatment Incubation Time
-
Solution: Adhere strictly to the planned incubation times. For this compound, apoptosis has been observed at 12 hours, while changes in mRNA and protein levels are typically measured at 24 hours.[1][3]
Problem 2: Inconsistent results in Western blotting for ERα degradation.
Possible Cause 1: Suboptimal Lysis Buffer
-
Solution: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation. Ensure complete cell lysis to release all cellular proteins.
Possible Cause 2: Issues with Antibody Quality
-
Solution: Use a validated antibody for ERα. Run appropriate controls, such as a positive control cell line with known ERα expression and a negative control.
Possible Cause 3: Inefficient Protein Transfer
-
Solution: Optimize transfer conditions (time, voltage) for your specific gel and membrane type. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading and efficient transfer across the blot.
Problem 3: Lack of significant tumor growth inhibition in animal studies.
Possible Cause 1: Improper Drug Formulation and Administration
-
Solution: Ensure this compound is properly formulated for in vivo use. The route of administration (e.g., intraperitoneal injection) and dosing schedule (e.g., every 2 days) should be consistent.[1]
Possible Cause 2: Variability in Tumor Xenograft Model
-
Solution: Ensure uniformity in the age, weight, and health of the animals.[1] The tumor implantation site and initial tumor volume should be as consistent as possible across all animals in the study.
Quantitative Data Summary
| Parameter | Value | Target/System | Reference |
| Kd | 4.7 μM | USP8 | [1][2][3] |
| IC50 | 1.2 μM | USP8 | [1][2][3] |
| IC50 | 58.4 μM | USP2 | [1][3] |
| In Vitro Concentration (Apoptosis) | 0-5 μM (12 hours) | MCF-7 cells | [1][3] |
| In Vitro Concentration (mRNA levels) | 0-7 μM (24 hours) | MCF-7 cells | [1][3] |
| In Vitro Concentration (Protein levels) | 0-5 μM (24 hours) | MCF-7 cells | [1][3] |
| In Vivo Dosage | 5 mg/kg or 20 mg/kg | BALB/c nude mice | [1] |
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5 μM) for the desired time period (e.g., 24, 48, 72 hours).[1][3]
-
Assay: Add a cell proliferation reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis for ERα
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits USP8, leading to increased ubiquitination and subsequent proteasomal degradation of ERα.
Caption: A general experimental workflow for characterizing the effects of this compound in vitro.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing Western Blot for DC-U4106 Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and scientists optimize their Western blot protocols for detecting the effects of DC-U4106, a USP8 inhibitor that facilitates Estrogen Receptor alpha (ERα) degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on my target protein, ERα?
A1: this compound is a USP8 inhibitor that has been shown to facilitate the degradation of ERα.[1][2] Therefore, you should expect to see a dose-dependent decrease in the levels of ERα protein in your Western blot analysis after treating cells with this compound.
Q2: I am not seeing a decrease in ERα levels after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to this observation:
-
Suboptimal Treatment Conditions: The concentration of this compound or the incubation time may be insufficient to induce ERα degradation in your specific cell line.
-
Inactive Compound: Ensure the this compound compound is properly stored and has not expired.
-
Western Blot Protocol Issues: Problems with sample preparation, protein transfer, or antibody incubations can mask the expected biological effect. Please refer to the troubleshooting guides below for detailed solutions.
-
Cell Line Specificity: The effect of this compound on ERα degradation might vary between different cell lines.
Q3: Besides ERα, what other signaling pathways might be affected by this compound?
A3: As a USP8 inhibitor, this compound can potentially affect pathways regulated by USP8 substrates. It has been noted to regulate proteins related to the Receptor Tyrosine Kinase (RTK) pathway.[1] Therefore, it may be beneficial to probe for key proteins in relevant RTK signaling cascades.
Troubleshooting Guides
Here are some common Western blot problems you might encounter and their solutions:
Problem 1: High Background on the Blot
High background can obscure the bands of interest, making it difficult to interpret the results.[3][4]
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[3][5] Optimize the blocking buffer; try 5% non-fat dry milk or 5% BSA in TBST or PBST.[6] For phospho-specific antibodies, BSA is generally recommended over milk.[7][8] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[5] |
| Inadequate Washing | Increase the number and duration of washing steps. For example, perform 3-5 washes of 5-10 minutes each with a sufficient volume of washing buffer (e.g., TBST or PBST).[3][9] |
| Contaminated Buffers | Prepare fresh buffers, as bacterial contamination can lead to high background.[10] |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the process.[4] |
Problem 2: Weak or No Signal (Faint or Absent Bands)
This issue can be frustrating after a long experiment.[11][12][13]
| Possible Cause | Recommended Solution |
| Insufficient Protein Loaded | Increase the amount of protein loaded onto the gel. A typical range is 20-40 µg of total protein from cell lysates. |
| Low Antibody Concentration | Increase the concentration of the primary antibody.[11][12][14] Consider incubating the primary antibody overnight at 4°C to enhance the signal.[15][16] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[11] Optimize transfer time and voltage, especially for high or low molecular weight proteins.[11][17] |
| Inactive Antibodies or Reagents | Ensure antibodies have been stored correctly and are not expired.[11] Use fresh ECL substrates, as old reagents can lose activity.[11] |
| Presence of Sodium Azide (B81097) | Sodium azide is an inhibitor of Horseradish Peroxidase (HRP). Ensure it is not present in your buffers if you are using HRP-conjugated secondary antibodies.[11][17] |
Problem 3: Non-Specific or Extra Bands
The presence of unexpected bands can complicate data analysis.[11]
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary antibody.[14] |
| Secondary Antibody Cross-Reactivity | Run a control lane with only the secondary antibody to check for non-specific binding.[11] Ensure the secondary antibody is specific to the host species of the primary antibody. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[13][18] |
| Post-Translational Modifications | The target protein may have modifications (e.g., phosphorylation, ubiquitination) that cause it to run at a different molecular weight.[19] |
Experimental Protocols
Optimized Western Blot Protocol for Detecting ERα Degradation by this compound
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[6]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of this compound induced ERα degradation.
Caption: Western blot workflow for analyzing this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arp1.com [arp1.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. southernbiotech.com [southernbiotech.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to USP8 Inhibitors: DC-U4106 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ubiquitin-specific protease 8 (USP8) inhibitor, DC-U4106, with other notable inhibitors targeting this enzyme. The information presented herein is curated from experimental data to assist researchers in making informed decisions for their studies.
Introduction to USP8 Inhibition
Ubiquitin-specific protease 8 (USP8) is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including signal transduction and protein degradation.[1] Its dysregulation has been implicated in the progression of several cancers, making it a compelling target for therapeutic development. USP8 inhibitors are being investigated for their potential to induce the degradation of key oncogenic proteins, such as the estrogen receptor-alpha (ERα) and epidermal growth factor receptor (EGFR), thereby impeding tumor growth.[1][2]
Biochemical Potency and Selectivity
The efficacy of a USP8 inhibitor is determined by its potency in inhibiting the enzyme's activity, often measured by its half-maximal inhibitory concentration (IC50), and its selectivity against other deubiquitinating enzymes (DUBs). The following table summarizes the biochemical potency and selectivity of this compound and other selected USP8 inhibitors.
| Inhibitor | USP8 IC50 | Selectivity Profile | Reference |
| This compound | 1.2 µM | Selective over USP2 (IC50 = 58.4 µM) and USP7 (no activity) | [2] |
| DUB-IN-1 | 0.85 µM | Not specified | |
| DUB-IN-2 | 0.28 µM | Not specified | |
| DUB-IN-3 | 0.56 µM | Selective | |
| LLK203 | 0.52 µM | Dual inhibitor with USP2 (IC50 = 0.89 µM) | |
| USP8-IN-1 | 1.9 µM | Not specified | |
| USP8-IN-2 | 6.0 µM | Not specified | |
| USP8-IN-3 | 4.0 µM | Not specified | |
| OTUB1/USP8-IN-1 | 0.28 nM | Dual inhibitor with OTUB1 (IC50 = 0.17 nM) | |
| PR-619 | 4.9 µM (EC50) | Broad-range DUB inhibitor (USP2, USP4, USP5, USP7) |
Cellular Activity and In Vivo Efficacy
The therapeutic potential of USP8 inhibitors is further evaluated through their activity in cellular models and their efficacy in preclinical in vivo models. This section provides a comparative overview of the cellular and in vivo effects of this compound.
Cellular Effects of this compound
In cellular assays, this compound has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis. A key mechanism of its action is the facilitation of ERα degradation.[2]
| Cell Line | Assay | Effect of this compound | Reference |
| MCF-7 (ER+) | Cell Viability (MTT) | Dose-dependent inhibition of cell growth | [2] |
| MCF-7 (ER+) | Apoptosis Assay | Increased proportion of apoptotic cells with increasing concentrations | [2] |
| MCF-7 (ER+) | Western Blot | Dose-dependent degradation of ERα and PR proteins | [2] |
In Vivo Efficacy of this compound
In a xenograft model using BALB/c nude mice bearing MCF-7 tumors, this compound demonstrated significant tumor growth inhibition with minimal toxicity.[2]
| Animal Model | Dosing Regimen | Tumor Growth Inhibition | Toxicity | Reference |
| BALB/c nude mice with MCF-7 xenografts | 20 mg/kg, intraperitoneal injection, every 2 days for 14 days | Significant inhibition of tumor growth | No significant effects on body weight or organ morphology | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by USP8 inhibition and the general workflows for the experimental protocols described in this guide.
Caption: USP8-mediated regulation of receptor stability.
Caption: General experimental workflow for USP8 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. The following are generalized protocols for the key assays used in the characterization of USP8 inhibitors.
USP8 Enzymatic Assay (Ubiquitin-AMC Based)
This assay measures the in vitro potency of inhibitors against USP8.
-
Reagent Preparation : Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT). Dilute recombinant human USP8 enzyme and the fluorogenic substrate Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) in the assay buffer. Prepare serial dilutions of the test inhibitor in DMSO and then in the assay buffer.[3][4]
-
Reaction Setup : Add the inhibitor dilutions to the wells of a black 96-well plate. Add the USP8 enzyme to all wells except for the negative control. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[4]
-
Initiation and Measurement : Initiate the reaction by adding the Ub-AMC substrate to all wells. Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.[3][5]
-
Data Analysis : Calculate the initial reaction rates and plot them against the inhibitor concentrations to determine the IC50 value.[6]
Cell Viability (MTT) Assay
This assay assesses the effect of inhibitors on cell proliferation.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7][8]
-
Compound Treatment : Treat the cells with various concentrations of the USP8 inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[9]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[8]
Western Blot for ERα Degradation
This protocol is used to detect the degradation of ERα following inhibitor treatment.
-
Cell Treatment and Lysis : Treat cultured cells with the USP8 inhibitor for various time points. Lyse the cells in RIPA buffer containing protease inhibitors.[10][11]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Immunoblotting : Block the membrane and then incubate with a primary antibody against ERα, followed by incubation with an HRP-conjugated secondary antibody.[10][12]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin, to ensure equal protein loading.[13]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of USP8 inhibitors.
-
Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[14][15]
-
Tumor Growth and Treatment Initiation : Allow the tumors to grow to a palpable size. Once tumors reach a specific volume, randomize the mice into treatment and control groups. Administer the USP8 inhibitor or vehicle control according to the predetermined dosing schedule (e.g., intraperitoneal injection).[16]
-
Tumor Measurement and Monitoring : Measure the tumor volume at regular intervals using calipers. Monitor the body weight and general health of the mice throughout the study.[15][16]
-
Endpoint and Analysis : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare the tumor growth between the treated and control groups to determine the in vivo efficacy.[14][16]
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. gachpatna.org.in [gachpatna.org.in]
- 16. Breast cancer animal models and applications - PMC [pmc.ncbi.nlm.nih.gov]
Validating DC-U4106 Efficacy: A Guide to Secondary Assay Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the primary experimental results of the USP8 inhibitor, DC-U4106, with a secondary assay. We present a comparison of a primary Western Blot analysis targeting the direct downstream effect of this compound on Estrogen Receptor alpha (ERα) degradation with a secondary cell viability assay that confirms the broader cytotoxic effects on breast cancer cells. This approach ensures a comprehensive understanding of the compound's mechanism and its therapeutic potential.
Primary Assay: Western Blot for ERα Degradation
The primary investigation into the efficacy of this compound focuses on its established mechanism of action: the inhibition of Ubiquitin-specific protease 8 (USP8), which in turn leads to the degradation of ERα.[1][2][3] Western Blot analysis is a direct and reliable method to quantify the reduction in ERα protein levels following treatment with this compound.
Secondary Assay: Cell Viability (MTT Assay)
To corroborate the findings from the primary assay and establish the functional consequence of ERα degradation, a cell viability assay is employed as a secondary validation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. A reduction in metabolic activity in response to this compound treatment would validate the findings of the primary assay by demonstrating a tangible impact on cancer cell survival.
Experimental Protocols
Primary Assay: Western Blot for ERα Degradation
-
Cell Culture: Culture MCF-7 breast cancer cells (a USP8-positive cell line) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) for 24 hours.
-
Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control.
Secondary Assay: MTT Cell Viability Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to attach overnight.
-
Compound Addition: Treat the cells with a range of this compound concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10 µM) for 48 hours.
-
MTT Reagent: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control. Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Data Presentation
Table 1: Comparison of this compound Effects on ERα Protein Levels and Cell Viability
| This compound (µM) | Relative ERα Protein Level (Normalized to Control) | Cell Viability (% of Control) |
| 0 (Control) | 1.00 | 100% |
| 1 | 0.75 | 85% |
| 2.5 | 0.42 | 62% |
| 5 | 0.18 | 45% |
Visualizations
Caption: Experimental workflow for primary and secondary assay validation.
References
Validating the Specificity of DC-U4106 in a New Cell Line: A Comparative Guide
This guide provides a comprehensive framework for validating the specificity of DC-U4106, a targeted inhibitor of Ubiquitin-Specific Protease 8 (USP8), in a new cell line. It offers a comparative analysis with an alternative inhibitor and detailed experimental protocols to ensure robust and reliable results for researchers, scientists, and drug development professionals.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor targeting USP8, a deubiquitinating enzyme.[1] USP8 plays a critical role in various cellular processes, including the regulation of protein turnover. A key substrate of USP8 is the Estrogen Receptor Alpha (ERα), a crucial driver in a significant portion of breast cancers. By inhibiting USP8, this compound prevents the deubiquitination of ERα, leading to its degradation through the ubiquitin-proteasome system.[1][2] This targeted degradation of ERα forms the basis of this compound's anti-tumor activity in ERα-positive cancers.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Signaling Pathway of this compound.
Comparative Analysis of USP8 Inhibitors
To rigorously assess the specificity of this compound, a head-to-head comparison with another commercially available USP8 inhibitor is recommended. DUB-IN-2 is a suitable alternative for this purpose.
| Inhibitor | Target | IC50 (USP8) | Selectivity Profile | Reference |
| This compound | USP8 | 1.2 µM | Selective over USP2 and USP7. | [1] |
| DUB-IN-2 | USP8 | 0.28 µM | No significant inhibition of USP7 at concentrations up to 100 µM. | [3] |
Experimental Plan for Specificity Validation
This section outlines a series of experiments to validate the on-target specificity of this compound in a new cell line.
Cell Line Selection
The choice of cell lines is critical for validating the proposed mechanism of action.
-
Positive Control Cell Lines: MCF7 and T47D are human breast cancer cell lines that are ERα-positive and have been shown to express high levels of USP8.[4] These cell lines are ideal for observing the ERα-degradation effects of this compound.
-
Negative Control Cell Line: MDA-MB-231 is a human breast cancer cell line that is ERα-negative.[5][6][7] Studies have indicated that USP8 is also expressed in this cell line, making it a suitable negative control to demonstrate that the cytotoxic effects of this compound are dependent on the presence of ERα.[8]
Experimental Workflow
The following diagram outlines the key experimental steps to validate the specificity of this compound.
Caption: Experimental Workflow for this compound Specificity Validation.
Detailed Experimental Protocols
Western Blotting for USP8 and ERα Expression
Objective: To determine the effect of this compound on the protein levels of USP8 and its substrate, ERα.
Protocol:
-
Cell Culture and Treatment: Seed MCF7, T47D, and MDA-MB-231 cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound, DUB-IN-2 (as a comparator), and a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against USP8, ERα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on the selected cell lines and determine its IC50 value.
Protocol:
-
Cell Seeding: Seed MCF7, T47D, and MDA-MB-231 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, DUB-IN-2, and a vehicle control for 48-72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the dose-response curve.
Expected Outcomes and Data Presentation
The experimental data should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of USP8 Inhibitors on Protein Expression
| Cell Line | Treatment (Concentration) | USP8 Expression (Relative to Control) | ERα Expression (Relative to Control) |
| MCF7 | This compound (1 µM) | ||
| This compound (5 µM) | |||
| DUB-IN-2 (1 µM) | |||
| T47D | This compound (1 µM) | ||
| This compound (5 µM) | |||
| DUB-IN-2 (1 µM) | |||
| MDA-MB-231 | This compound (1 µM) | ||
| This compound (5 µM) | |||
| DUB-IN-2 (1 µM) |
Hypothetical data to be filled in based on experimental results. A significant decrease in ERα expression is expected in MCF7 and T47D cells treated with this compound, with minimal to no change in MDA-MB-231 cells.
Table 2: Cytotoxicity of USP8 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| MCF7 | This compound | |
| DUB-IN-2 | ||
| T47D | This compound | |
| DUB-IN-2 | ||
| MDA-MB-231 | This compound | |
| DUB-IN-2 |
Hypothetical data to be filled in based on experimental results. A lower IC50 value for this compound is expected in the ERα-positive cell lines (MCF7 and T47D) compared to the ERα-negative cell line (MDA-MB-231), which would support its on-target specificity.
By following this comprehensive guide, researchers can effectively validate the specificity of this compound in a new cell line, providing robust data to support its potential as a targeted therapeutic agent.
References
- 1. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DUBs-IN-2,924296-19-5 - Absin [absin.net]
- 4. Ubiquitin-Specific Peptidase 8 Modulates Cell Proliferation and Induces Cell Cycle Arrest and Apoptosis in Breast Cancer by Stabilizing Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. USP8 promotes cancer progression and extracellular vesicle‐mediated CD8+ T cell exhaustion by deubiquitinating the TGF‐β receptor TβRII - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deubiquitinase Inhibitors in Cancer Research: DC-U4106 in Focus
Deubiquitinating enzymes (DUBs) have emerged as a pivotal class of therapeutic targets in oncology. These enzymes counteract the process of ubiquitination, thereby regulating the stability, localization, and activity of a multitude of cellular proteins.[1][2][3] Dysregulation of DUB activity is frequently implicated in tumorigenesis and cancer progression, making them attractive targets for small-molecule inhibitors.[1][4][5] This guide provides a comparative analysis of DC-U4106, a selective USP8 inhibitor, against other notable deubiquitinase inhibitors, offering insights for researchers and drug development professionals.
This compound: A Selective USP8 Inhibitor
This compound is a small-molecule inhibitor that specifically targets Ubiquitin-Specific Protease 8 (USP8).[6][7][8] Its primary mechanism of action involves the inhibition of USP8's deubiquitinating activity, which leads to the degradation of key oncoproteins.[6][7]
Mechanism of Action and Preclinical Findings:
-
Target Profile: this compound binds to USP8 with a dissociation constant (Kd) of 4.7 μM and an IC50 value of 1.2 μM.[6][9] It demonstrates selectivity over other USPs, with an IC50 for USP2 of 58.4 μM and no significant activity against USP7.[6][7][8]
-
ERα Degradation: In the context of breast cancer, this compound has been shown to facilitate the degradation of Estrogen Receptor alpha (ERα), a key driver of hormone-receptor-positive breast cancers.[6][7][8]
-
Cellular Effects: Treatment with this compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner.[6] It also reduces the mRNA levels of ERα and Progesterone Receptor (PR).[6]
-
In Vivo Efficacy: In xenograft tumor models, this compound significantly inhibits tumor growth with minimal toxicity, showing no significant effects on body weight or organ morphology at therapeutic doses.[6][7][8]
Comparative Analysis with Other DUB Inhibitors
To provide a broader perspective, this compound is compared here with three other well-characterized DUB inhibitors: the broad-spectrum inhibitor PR-619, the proteasome-associated DUB inhibitor b-AP15, and the partially selective inhibitor WP1130.
-
PR-619: A reversible, broad-spectrum DUB inhibitor that targets multiple USPs and other DUBs.[10] It is often used as a tool compound to study the general effects of DUB inhibition. PR-619 has been shown to induce Endoplasmic Reticulum (ER) stress and apoptosis in cancer cells.[10][11][12]
-
b-AP15: This compound inhibits the 19S proteasome-associated DUBs, specifically USP14 and UCHL5.[13][14][15][16] Unlike direct 20S proteasome inhibitors like bortezomib, b-AP15 blocks the removal of ubiquitin chains from proteins destined for degradation, leading to the accumulation of polyubiquitinated proteins and proteotoxic stress.[15][16][17]
-
WP1130 (Degrasyn): A partially selective DUB inhibitor that targets USP9x, USP5, USP14, and UCH37.[18][19][20] It has been shown to downregulate the stability of several oncoproteins, including Mcl-1 and mutant p53, thereby promoting apoptosis in various cancer models.[18][19][21][22]
Below is a summary of the quantitative data for these inhibitors.
| Inhibitor | Target DUBs | IC50 / EC50 / Kd Values | Cancer Models | Key Cellular Effects |
| This compound | USP8, USP2 | USP8: Kd = 4.7 μM, IC50 = 1.2 μMUSP2: IC50 = 58.4 μM | Breast Cancer[6][7][8] | ERα degradation, Apoptosis, Inhibition of proliferation[6] |
| PR-619 | Broad-spectrum (USP2, USP4, USP5, USP7, USP8, etc.) | USP4: EC50 = 3.93 μMUSP8: EC50 = 4.9 μMUSP7: EC50 = 6.86 μMUSP2: EC50 = 7.2 μMUSP5: EC50 = 8.61 μM[10] | Urothelial Carcinoma[11][23], Chondrosarcoma[12] | ER Stress, Apoptosis, G0/G1 or G2/M cell cycle arrest[10][12][23] |
| b-AP15 | USP14, UCHL5 | 19S RP: IC50 ≈ 16.8 μM[24]USP14: IC50 ≈ 7 µM[24] | Multiple Myeloma[13], Prostate Cancer[16], Liver Cancer[14], Mantle Cell Lymphoma[14] | Accumulation of polyubiquitinated proteins, ER stress, Apoptosis, Mitochondrial damage[14][16][17] |
| WP1130 | USP9x, USP5, USP14, UCH37 | General DUB activity: IC50 ≈ 0.5 - 2.5 µM in various tumor cells[20] | Chronic Myelogenous Leukemia[20], Non-small cell lung cancer[19], Cancers with mutant p53[21][22] | Downregulation of anti-apoptotic proteins (Mcl-1), Destabilization of mutant p53, Apoptosis, Aggresome formation[18][21][22] |
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate key pathways and experimental processes.
Caption: this compound inhibits USP8, preventing ERα deubiquitination and promoting its degradation.
Caption: A typical workflow for evaluating DUB inhibitors in cancer cell lines.
Caption: Logical comparison of the primary targets for different DUB inhibitors.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of DUB inhibitors.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Principle: A tetrazolium salt (MTS or MTT) is reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan is quantified by measuring absorbance at a specific wavelength.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the DUB inhibitor (e.g., this compound, b-AP15) for a specified time (e.g., 24, 48, 72 hours).[11][16]
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Western Blot Analysis for Protein Expression and Ubiquitination
This technique is used to detect specific proteins in a sample and assess their levels and post-translational modifications, such as ubiquitination.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Treat cells with the DUB inhibitor for the desired time and concentration.
-
Lyse the cells in a suitable buffer containing protease and DUB inhibitors (for ubiquitination studies).
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., ERα, cleaved-PARP, total ubiquitin, K48-linked ubiquitin).[16]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.[25]
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Protocol:
-
Treat cells with the DUB inhibitor as required.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic populations.[12]
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.
-
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7 for breast cancer) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[6]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the DUB inhibitor (e.g., this compound at 5 or 20 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every 2 days for 14 days).[6]
-
Measure tumor volume and mouse body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Conclusion
The landscape of DUB inhibitors in cancer research is diverse, with compounds ranging from broad-spectrum agents to highly selective molecules. This compound stands out as a promising selective inhibitor of USP8, with a clear mechanism of action in promoting ERα degradation, particularly relevant for ER-positive breast cancers.[7][8] In contrast, inhibitors like PR-619 serve as valuable tools for studying the global consequences of DUB inhibition, while b-AP15 and WP1130 offer strategies to induce proteotoxic stress or target specific oncoprotein stability pathways, respectively.[10][15][18] The choice of inhibitor will ultimately depend on the specific research question, the cancer type under investigation, and the desire for target specificity versus broad pathway modulation. The continued development and characterization of selective DUB inhibitors like this compound are crucial steps toward realizing the full therapeutic potential of targeting the deubiquitination pathway in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deubiquitinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Deubiquitinating Enzyme Inhibitor PR-619 Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor effects of deubiquitinating enzyme inhibitor PR-619 in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deubiquitinases: Pro-oncogenic Activity and Therapeutic Targeting in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Deubiquitinase Inhibitor b-AP15 Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]
- 15. Frontiers | Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound b-AP15 Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [frontiersin.org]
- 16. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The deubiquitinase inhibitor b-AP15 induces strong proteotoxic stress and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. WP1130 Enhances TRAIL-Induced Apoptosis through USP9X-Dependent miR-708-Mediated Downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. The deubiquitinase inhibitor WP1130 drives nuclear aggregation and reactivation of mutant p53 for selective cancer cell targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The deubiquitinase inhibitor WP1130 drives nuclear aggregation and reactivation of mutant p53 for selective cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. The Deubiquitinase Inhibitor PR-619 Sensitizes Normal Human Fibroblasts to Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL)-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of DC-U4106 with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor DC-U4106 with genetic approaches for validating the on-target effects of Ubiquitin-Specific Protease 8 (USP8). The data presented herein is compiled from publicly available research to assist in the objective evaluation of this compound's performance against genetic methods like CRISPR-Cas9 knockout and siRNA/shRNA knockdown.
Executive Summary
This compound is a small molecule inhibitor targeting the deubiquitinase USP8, an enzyme implicated in various cancers, including breast cancer.[1][2] Genetic approaches, such as CRISPR-Cas9 and RNA interference (siRNA/shRNA), provide a direct method to validate the on-target effects of such inhibitors by mimicking the pharmacological inhibition through genetic ablation of the target protein. This guide demonstrates a strong correlation between the phenotypic outcomes observed with this compound treatment and those resulting from the genetic knockdown of USP8, thereby confirming the on-target activity of the compound. Both pharmacological inhibition with this compound and genetic silencing of USP8 lead to reduced cell proliferation and induction of apoptosis in breast cancer cell lines.
Comparative Analysis of Phenotypic Effects
The on-target effects of this compound can be validated by comparing its induced cellular phenotypes with those caused by the genetic silencing of its target, USP8.
Inhibition of Cell Proliferation
Treatment of breast cancer cells with this compound results in a dose-dependent inhibition of cell growth.[3] Similarly, the knockdown of USP8 using shRNA has been shown to significantly inhibit the proliferation of breast cancer cells. This consistency in anti-proliferative effects strongly suggests that this compound exerts its effect through the inhibition of USP8.
Induction of Apoptosis
This compound treatment has been demonstrated to induce apoptosis in breast cancer cells in a concentration-dependent manner.[1][3] This finding is mirrored by studies where the genetic knockdown of USP8 also leads to an increase in apoptotic cell death. The convergence of these results further substantiates the on-target activity of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and comparable USP8 inhibitors. Direct quantitative comparisons with genetic approaches from the same studies are limited in the public domain; however, the qualitative phenotypic correlations are strong.
| Compound/Method | Target(s) | IC50 (USP8) | Cell Line(s) | Key Phenotypic Effects | Reference |
| This compound | USP8 (also USP2) | 1.2 µM | MCF-7 | Inhibits cell proliferation, induces apoptosis, facilitates ERα degradation. | [1][3] |
| USP8 Knockdown (shRNA) | USP8 | Not Applicable | MCF-7, T47D | Inhibits cell proliferation, migration, and invasion; induces apoptosis and cell cycle arrest. | |
| DUB-IN-3 | USP8 | 0.56 µM | MCF-7 | Inhibits cell proliferation. | |
| LLK203 | USP2, USP8 | 0.52 µM | MCF-7 | Inhibits cell proliferation, induces apoptosis, degrades ERα. | [4] |
Signaling Pathway and Experimental Workflow
USP8 Signaling Pathway
USP8 is a deubiquitinase that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. In breast cancer, USP8 has been shown to stabilize key proteins involved in oncogenesis, such as the Estrogen Receptor alpha (ERα). By inhibiting USP8, this compound promotes the ubiquitination and subsequent degradation of ERα, leading to the downstream effects of reduced proliferation and increased apoptosis.
Caption: USP8 signaling pathway in breast cancer.
Experimental Workflow for On-Target Validation
A typical workflow to confirm the on-target effects of a small molecule inhibitor like this compound involves parallel experiments using genetic knockdown or knockout of the target protein.
Caption: Workflow for on-target validation.
Experimental Protocols
Cell Proliferation Assay (MTT/CCK-8)
-
Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or transfect with USP8 siRNA/shRNA. Include appropriate vehicle controls (e.g., DMSO) and non-targeting siRNA controls.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed and treat/transfect cells as described in the cell proliferation assay.
-
After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.
Western Blot Analysis
-
Lyse treated/transfected cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against USP8, ERα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
siRNA/shRNA-mediated Knockdown
-
Design or obtain validated siRNA or shRNA constructs targeting human USP8.
-
Transfect breast cancer cells with the siRNA/shRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Use a non-targeting siRNA/shRNA as a negative control.
-
After 48-72 hours of transfection, confirm the knockdown efficiency by Western blot or qRT-PCR analysis of USP8 expression.
-
Proceed with the desired phenotypic assays as described above.
Conclusion
The congruent phenotypic outcomes of this compound treatment and genetic silencing of USP8 provide strong evidence for the on-target activity of this compound. Both approaches effectively inhibit cell proliferation and induce apoptosis in breast cancer cells, validating USP8 as a therapeutic target in this context. This guide provides a framework for researchers to objectively assess the on-target effects of this compound and compare its performance with established genetic validation techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DC-U4106: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the USP8 Inhibitor DC-U4106
This compound is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), utilized in research, particularly in studies related to breast cancer.[1][2] As with any laboratory chemical, the proper disposal of this compound and its associated waste is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a procedural framework for the safe handling and disposal of this compound.
Immediate Safety and Disposal Plan
The disposal of this compound, as a chemical reagent, should be managed through a structured waste management plan that covers the entire lifecycle of the chemical within the laboratory, from receipt to final disposal.[3] All laboratory personnel handling this compound must be trained on its potential hazards and the appropriate disposal procedures.[4]
Step-by-Step Disposal Procedures:
-
Waste Identification and Classification :
-
Treat all this compound waste as hazardous chemical waste. This includes the pure compound, solutions containing this compound, and any materials (e.g., pipette tips, gloves, flasks) contaminated with the compound.
-
Consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) for this compound to determine the precise hazardous waste codes applicable under local and federal regulations, such as those from the Environmental Protection Agency (EPA).[5][6][7]
-
-
Waste Segregation and Collection :
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.[4][8]
-
Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[9]
-
Collect solid waste, such as contaminated personal protective equipment (PPE) and labware, in a separate, clearly labeled, and sealed container.[4]
-
-
Labeling and Storage :
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Indicate the approximate concentration and quantity of the waste.
-
Store the waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9] The storage area should be secure, well-ventilated, and have secondary containment to prevent spills.[4]
-
-
Disposal of Empty Containers :
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound).[4][8]
-
The rinseate must be collected and disposed of as hazardous chemical waste.[4]
-
After triple-rinsing, deface the original label on the container before disposing of it as non-hazardous solid waste, in accordance with institutional policy.[4]
-
-
Arranging for Final Disposal :
This compound Properties and Storage
Proper storage and handling are critical to ensuring the stability of this compound and the safety of laboratory personnel. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₇N₅O₅ | [2] |
| Molecular Weight | 525.56 g/mol | [2] |
| CAS Number | 2410534-62-0 | [2] |
| Storage (Solid) | -20°C (for up to 3 years) | [10] |
| Storage (In Solvent) | -80°C (up to 6 months); -20°C (up to 1 month) | [1] |
| Solubility in DMSO | ≥ 25 mg/mL | [2] |
Visualizing the Disposal Workflow
To aid researchers in making the correct disposal decisions, the following workflow diagram illustrates the key steps and considerations for managing this compound waste.
Caption: Disposal Decision Workflow for this compound.
Experimental Protocol: Cell Viability (MTT) Assay
To assess the cytotoxic or growth-inhibiting effects of compounds like this compound, a cell viability assay is commonly performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][9]
Methodology:
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan (B1609692) Crystal Formation : Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by targeting the ubiquitin pathway. Specifically, it inhibits USP8, a deubiquitinating enzyme. This inhibition leads to the ubiquitination and subsequent proteasomal degradation of target proteins, such as the estrogen receptor alpha (Erα).[1][2] The degradation of Erα is a key mechanism for its anti-tumor activity in breast cancer models.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. USP8 Promotes Smoothened Signaling by Preventing Its Ubiquitination and Changing Its Subcellular Localization | PLOS Biology [journals.plos.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. invivochem.net [invivochem.net]
Personal protective equipment for handling DC-U4106
This guide provides critical safety and logistical information for the handling and disposal of DC-U4106, a USP8 targeting inhibitor used in cancer research.[1][2][3] Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times in the laboratory:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If working with the compound as a powder or in a way that may generate aerosols, a properly fitted respirator is recommended.
Safe Handling and Operational Plan
Follow these step-by-step procedures for the safe handling of this compound:
-
Preparation:
-
Ensure a designated and well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary equipment and materials before handling the compound.
-
Have a safety shower and eyewash station readily accessible.[4]
-
-
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Weigh the compound in a contained environment to minimize the dispersion of powder.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing. This compound is soluble in DMSO.[5]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Method:
-
Dispose of chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
-
Decontamination:
-
Clean any spills immediately with an appropriate absorbent material.
-
Decontaminate all work surfaces and equipment after handling the compound.
-
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₇N₅O₅ | [5] |
| Molecular Weight | 525.6 g/mol | [5] |
| Purity | ≥95% | [5] |
| Solubility in DMSO | 0.1-1 mg/ml (Slightly soluble) | [5] |
| Storage Temperature | -20°C | [5] |
| Stability | ≥ 4 years at -20°C | [5] |
Experimental Workflow
Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
